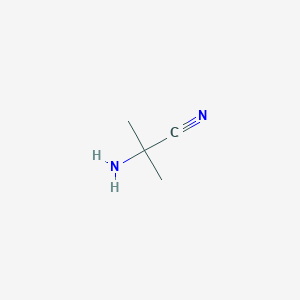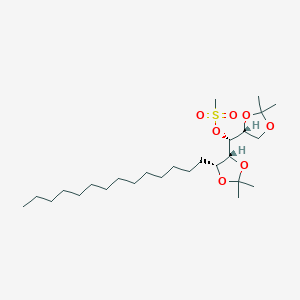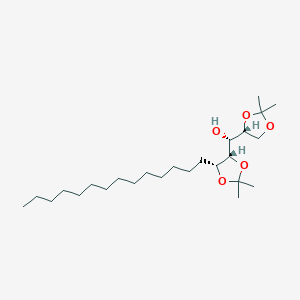
1,2,3,4-Tetrahydroisoquinolin-5-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been the subject of extensive research due to their significance in medicinal chemistry. Kashdan et al. (1982) reported an improved synthesis route for tetrahydroisoquinolines, highlighting the importance of the Bischler-Napieralski reaction followed by reduction processes to obtain these compounds with high yield (Kashdan, Schwartz, & Rapoport, 1982). Additionally, Kihara et al. (1992) developed a convenient synthesis method for 4-substituted 1,2,3,4-tetrahydroisoquinolin-4-ols using a novel intramolecular Barbier reaction, demonstrating the versatility of synthetic approaches for this scaffold (Kihara, Kashimoto, & Kobayashi, 1992).
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroisoquinolin-5-ol plays a crucial role in its chemical reactivity and the synthesis of various derivatives. Studies on the stereochemistry and functional group modifications have provided insights into the effects of structural elements on the compound's properties and reactivity. For instance, the synthesis of N-substituted derivatives has explored the role of substituents in determining the compound's chemical behavior and potential applications (Jacobs, Deblander, Kesteleyn, Tehrani, & Kimpe, 2008).
Chemical Reactions and Properties
1,2,3,4-Tetrahydroisoquinolin-5-ol undergoes various chemical reactions, including Pictet-Spengler reactions, which are pivotal for the synthesis of tetrahydroisoquinoline derivatives. These reactions, facilitated by Lewis or Brønsted acids, enable the construction of complex molecular architectures from simple precursors. Xiao-xin (2009) highlighted the efficiency of the N-sulfonyl Pictet-Spengler reaction in synthesizing tetrahydroisoquinolines under mild conditions, showcasing the compound's versatility in organic synthesis (Shi Xiao-xin, 2009).
Physical Properties Analysis
The physical properties of 1,2,3,4-tetrahydroisoquinolin-5-ol, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for determining the compound's suitability in different chemical processes and applications. However, detailed studies focusing solely on the physical properties of this compound were not highlighted in the searched literature, indicating an area for future research.
Chemical Properties Analysis
The chemical properties of 1,2,3,4-tetrahydroisoquinolin-5-ol, including reactivity with various chemical agents and stability under different conditions, have been explored through synthesis and modification studies. The compound's ability to participate in various chemical reactions makes it a valuable scaffold for the development of new chemical entities with potential biological activity. Research by Mori et al. (2012) on the Lewis acid-catalyzed C-H bond functionalization provides an example of the compound's chemical versatility and potential for creating complex molecular structures (Mori, Kawasaki, & Akiyama, 2012).
Wissenschaftliche Forschungsanwendungen
Norepinephrine Potentiation : 1,2,3,4-tetrahydroisoquinolin-4-ols, particularly the racemic 4-chlorophenyl analogue, have been found to potentiate norepinephrine, which is crucial for understanding neurotransmitter dynamics (Kihara et al., 1994).
Precursors for Alkaloids : These compounds act as precursors for various alkaloids with diverse biological activities, making them significant in the synthesis of natural products and therapeutic leads (Kaur & Kumar, 2020).
Parkinsonism Research : Endogenous amines like 1,2,3,4-tetrahydroisoquinoline in the rat brain might induce parkinsonism, suggesting a role in neurodegenerative disorders (Kohno et al., 1986).
Inhibition in Brain Electron Transport System : Tetrahydroisoquinoline significantly inhibits the activity of NADH-ubiquinone reductase in the brain electron transport system, indicating potential effects on cellular metabolism (Suzuki et al., 1989).
Antitumor and Antimicrobial Properties : Substituted 1,2,3,4-tetrahydroisoquinolines exhibit properties such as antitumor and antimicrobial activities, making them candidates for pharmaceutical agents (Redda et al., 2010).
Catalysis in Chemical Synthesis : These compounds are used in catalytic stereoselective strategies for the synthesis of alkaloid natural products (Liu et al., 2015).
Local Anesthetic Activity : Some derivatives have shown local anesthetic activity, acute toxicity, and structure-toxicity relationships in vivo and in silico studies (Azamatov et al., 2023).
Drug Discovery for Cancer and CNS Disorders : Tetrahydroisoquinoline derivatives have been successful in drug discovery, particularly for cancer and central nervous system (CNS) disorders, and show promise for infectious diseases like malaria (Singh & Shah, 2017).
Potential for Parkinson's Disease Treatment : Certain derivatives, like Hydroxy-1MeTIQ, may have potential for treating Parkinson's disease (Okuda et al., 2003).
Safety And Hazards
Zukünftige Richtungen
The tetrahydroisoquinoline (THIQ) heterocyclic scaffold, which includes 1,2,3,4-Tetrahydroisoquinolin-5-ol, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10-11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZHCCXUVSEGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553061 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-5-ol | |
CAS RN |
102877-50-9 | |
| Record name | 1,2,3,4-Tetrahydro-5-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102877-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

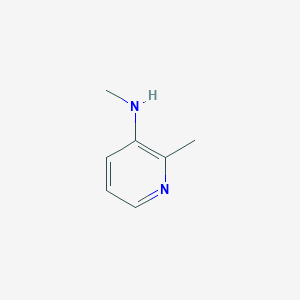


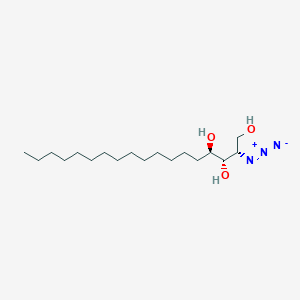

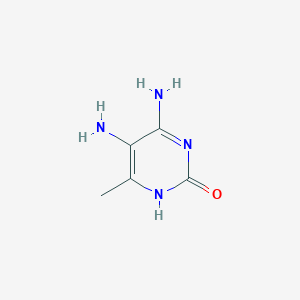

![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)
